molecular formula C9H8FNO4 B1402290 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone CAS No. 1414877-12-5

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Cat. No.: B1402290
CAS No.: 1414877-12-5
M. Wt: 213.16 g/mol
InChI Key: QLWXNZRBIDSXST-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone typically involves the nitration of 2-fluoro-4-methoxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Fluoro-4-methoxy-5-amino-phenyl)-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone.

Scientific Research Applications

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest due to its potential to undergo bioreductive activation in hypoxic tumor environments.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro and methoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methoxy-phenyl)-ethanone: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Fluoro-5-nitro-phenyl)-ethanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    1-(4-Methoxy-5-nitro-phenyl)-ethanone: Lacks the fluoro group, which may influence its chemical stability and reactivity.

Uniqueness

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is unique due to the combination of fluoro, methoxy, and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is an organic compound with significant potential in pharmaceutical applications, particularly due to its structural features that influence biological activity. This article delves into the compound's biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FNO3, with a molecular weight of approximately 201.16 g/mol. The compound features a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups are known to affect the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Nitration of 2-Fluoro-4-methoxybenzene.
  • Acetylation using acetyl chloride.
  • Purification through recrystallization or chromatography.

These steps yield the target compound, which can then be subjected to biological testing.

Antibacterial Activity

This compound has shown potential as an antibacterial agent. The presence of the nitro group is significant as it can modulate interactions with bacterial penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis in bacterial cell walls. Preliminary studies suggest that this compound may inhibit PBPs effectively, leading to significant in vitro antibacterial activity.

Cytotoxicity and Anticancer Potential

Similar compounds have demonstrated cytotoxic properties against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cell growth at low concentrations. While specific IC50 data for this compound is not extensively documented, the SAR studies indicate that modifications in substituents can enhance or diminish anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that electron-withdrawing groups (EWGs) like nitro and fluoro significantly influence the biological activity of phenolic compounds. The presence of these groups tends to enhance the reactivity and binding affinity towards biological macromolecules such as proteins and nucleic acids. This characteristic makes this compound a candidate for further exploration in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Studies : A study indicated that derivatives of nitrophenol compounds exhibited promising antibacterial effects against resistant strains of bacteria, suggesting that modifications similar to those seen in this compound could yield effective antimicrobial agents.
  • Cytotoxicity Assessment : Research on related compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameAntibacterial ActivityCytotoxicity (IC50)
This compoundPotentially significantNot extensively documented
1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanoneModerateIC50 < 650 nM
1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanoneSignificantIC50 values between 0.11–1.47 μM

This table illustrates the varying degrees of biological activity among similar compounds, emphasizing the unique potential of this compound.

Properties

IUPAC Name

1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWXNZRBIDSXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (157 g, 85.2 ml, 1.6 mol) was cooled to −20° C. and 1-(2-fluoro-4-methoxyphenyl)ethanone (25 g, 149 mmol) was added portionwise in a manner that the temperature was kept below −15° C. Thereafter, a solution of sulfuric acid (64.4 g, 35 ml, 657 mmol) and fumic nitric acid (18.7 g, 12.4 ml, 297 mmol) was added dropwise within 20 minutes keeping the temperature below −15° C. After completion of the addition the viscous reaction mixture was stirred for additional 20 minutes at −15° C. For the workup, the reaction mixture was poured into a mixture of ice and water (400 ml) and stirring was continued for 10 minutes. The off-white suspension was filtrated and washed several times with water. The light yellow solid was dried at 45° C. before it was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal). The 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone (26.1 g, 82% yield) was obtained as pale yellow crystals. MS (ISP): m/z=214.2 [M+H]+. In addition, the regioisomer 1-(2-fluoro-4-methoxy-3-nitro-phenyl)-ethanone (0.6 g, 2% yield) was obtained as a white solid.
Quantity
85.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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